1-Nitro-3-(propoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-3-(propoxymethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a nitro group (NO₂) and a propoxymethyl group (CH₂OCH₂CH₃). This compound is part of the broader class of nitrobenzene derivatives, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Nitro-3-(propoxymethyl)benzene can be synthesized through a multi-step process involving nitration and alkylation reactions. The nitration of benzene derivatives typically involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled temperatures . For instance, nitration of 1-methyl-3-(propoxymethyl)benzene can be achieved by reacting it with nitric acid in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of nitrobenzene derivatives often involves large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is typically followed by purification steps, such as distillation or recrystallization, to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Nitro-3-(propoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The nitro group can be reduced to a hydroxylamine (NHOH) or aniline (NH₂) under specific conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Reduction: Iron (Fe) or tin (Sn) with hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH₃) in methanol (CH₃OH).
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives with different oxidation states.
Reduction: Formation of aniline or hydroxylamine derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Nitro-3-(propoxymethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Nitro-3-(propoxymethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various chemical transformations . The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-3-(propoxymethyl)benzene can be compared with other nitrobenzene derivatives, such as:
Nitrobenzene: Lacks the propoxymethyl group, making it less versatile in certain synthetic applications.
1-Nitro-2-(propoxymethyl)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-Nitro-4-(propoxymethyl)benzene: Another isomer with distinct properties and uses.
Eigenschaften
CAS-Nummer |
80171-40-0 |
---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
1-nitro-3-(propoxymethyl)benzene |
InChI |
InChI=1S/C10H13NO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h3-5,7H,2,6,8H2,1H3 |
InChI-Schlüssel |
JSBSRQZVRQKUFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.